7,8-(Methylenedioxy)-14-hydroxyberbane

Übersicht

Beschreibung

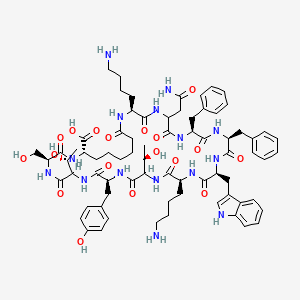

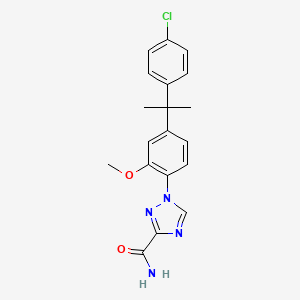

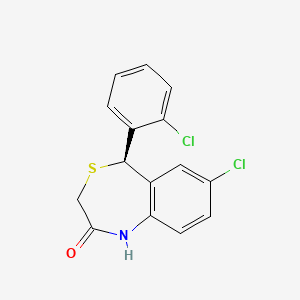

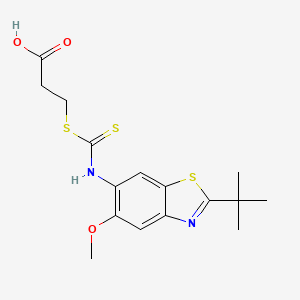

The name “7,8-(Methylenedioxy)-14-hydroxyberbane” suggests that this compound is a derivative of berbane, which is a type of alkaloid. The “7,8-(Methylenedioxy)” part indicates the presence of a methylenedioxy group (an oxygen bridge between the 7th and 8th carbon atoms), and “14-hydroxy” indicates a hydroxyl group (an oxygen and hydrogen atom) attached to the 14th carbon .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a methylenedioxy group and a hydroxyl group attached to a berbane skeleton. The exact structure would depend on the specific locations of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The methylenedioxy group and the hydroxyl group could potentially be involved in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Alpha2-Adrenoceptor Antagonism

- Effect on Renal Sympathetic Function : 7,8-(Methylenedioxy)-14-alpha-hydroxyalloberbane HCl, identified as CH-38083, exhibits significant effects as an alpha2-adrenoceptor antagonist. It has been observed to increase sympathetic activity and blood pressure in animal studies, indicating its potential utility in understanding and possibly manipulating sympathetic nervous system functions (Dóda & Vizi, 1989).

Antagonism of AMPA Receptors

- Noncompetitive AMPA Receptor Antagonists : Synthesized derivatives of 7,8-(Methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones have been studied for their antagonistic properties against AMPA receptors. These compounds, including variants of 7,8-(Methylenedioxy), exhibit potential as noncompetitive, allosteric inhibitors of AMPA receptor-channel complexes, suggesting a role in neurological research and possibly in developing treatments for neurological disorders (Wang et al., 1998).

Antitumor Activities

- Anti-tumor Properties in Dihydrodibenzoxepins : Compounds related to 7,8-dihydro-5-hydroxy-12,13-methylenedioxy-11-methoxyldibenz[ B,F]oxepin, a variant of 7,8-(Methylenedioxy), have exhibited anti-tumor activities against specific human tumor cell lines, highlighting their potential in cancer research and therapy development (Wu, He, & Pan, 2006).

Synergistic Action in Drug Metabolism

- Role in Drug and Insecticide Metabolism : The methylene-C14 group in compounds like methylenedioxyphenyls is crucial in drug and insecticide metabolism. These compounds serve as alternate substrates for enzymatic hydroxylation systems, influencing the metabolism rate and action duration of certain drugs and chemicals (Casida et al., 1966).

Opioid Agonists

- **Highly Potent Opioid Agonists**: Research into 14-methoxymorphinan-6-ones, which are closely related to 7,8-(Methylenedioxy) compounds, demonstrates their high antinociceptive potency, suggesting their potential as potent opioid agonists in medical applications (Schmidhammer et al., 1984).

Hydroxyl Radical Mediated Demethylenation

- Demethylenation of Methylenedioxy Compounds : Studies on the oxidative demethylenation reactions of (methylenedioxy)phenyl compounds (MDPs) by hydroxyl radicals are significant in understanding their metabolic processes and potential biological impacts. This research has implications for the study of drug metabolism and the effects of certain pharmaceuticals (Kumagai et al., 1991).

Cytotoxic Activities

- Cytotoxic Properties : Various synthesized compounds related to 7,8-(Methylenedioxy) have shown significant cytotoxic activities against cancer cell lines, suggesting their potential application in cancer research and treatment. The ability of these compounds to target and affect tumor cells is a critical area of exploration in the field of oncology (Langlois et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHVJMFWPHDENI-AFHKOZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909211 | |

| Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-(Methylenedioxy)-14-hydroxyberbane | |

CAS RN |

104786-63-2 | |

| Record name | 7,8-(methylenedioxy)-14-hydroxyberbane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)

![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)